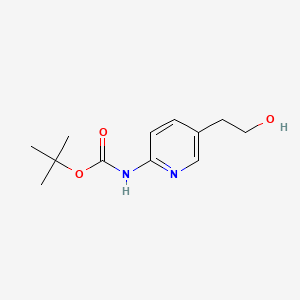

tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)8-13-10/h4-5,8,15H,6-7H2,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUQUBLIBCOMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856288 | |

| Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260897-34-4 | |

| Record name | Carbamic acid, N-[5-(2-hydroxyethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260897-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate

CAS Number: 1260897-34-4

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, a key building block in contemporary drug discovery and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, significant applications, and essential safety protocols, grounding all information in established scientific principles and validated methodologies.

Introduction: A Versatile Pyridine Scaffold

This compound is a substituted pyridine derivative featuring a carbamate protecting group and a hydroxyethyl functional group. This unique combination of functionalities makes it a highly versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The pyridine ring is a common motif in pharmaceuticals, and the strategic placement of the Boc-protected amine and the reactive hydroxyl group allows for sequential and site-selective modifications, a crucial aspect in the construction of targeted drug candidates. The tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protection for the amine, enabling a wide range of chemical transformations to be performed on other parts of the molecule without unintended side reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1260897-34-4 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₃ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI | InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)8-13-10/h4-5,8,15H,6-7H2,1-3H3,(H,13,14,16) | [1] |

| InChI Key | VDUQUBLIBCOMOK-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a two-step process: the formation of the precursor 2-amino-5-(2-hydroxyethyl)pyridine, followed by the protection of the amino group with a Boc moiety.

Synthesis of the Precursor: 2-Amino-5-(2-hydroxyethyl)pyridine

The synthesis of the precursor can be achieved through various routes. One common method involves the reduction of a corresponding nitro compound.

Boc Protection of 2-Amino-5-(2-hydroxyethyl)pyridine: A Step-by-Step Protocol

The introduction of the Boc protecting group is a critical step that leverages the nucleophilicity of the amino group on the pyridine ring. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method for this transformation.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-5-(2-hydroxyethyl)pyridine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 equivalents), to the solution to act as a proton scavenger.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) to the stirred solution at room temperature. The reaction is often exothermic, and slow addition helps to control the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like CH₂Cl₂ or THF are chosen because they do not participate in the reaction and readily dissolve the reactants.

-

Base: Triethylamine is used to neutralize the acidic byproduct of the reaction, driving the equilibrium towards product formation.

-

(Boc)₂O: This reagent is preferred due to its high reactivity with amines and the clean byproducts (tert-butanol and carbon dioxide) it generates.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The carbamate functional group is a prevalent feature in many approved therapeutic agents due to its chemical stability and ability to act as a bioisostere for amide bonds. This enhances metabolic stability and cell membrane permeability. This compound serves as a valuable intermediate in the synthesis of a wide array of biologically active compounds.

Key Application Areas:

-

Kinase Inhibitors: The pyridine scaffold is a common core in many kinase inhibitors. The hydroxyethyl group can be further functionalized to introduce moieties that interact with the ATP-binding site of kinases.

-

G-Protein Coupled Receptor (GPCR) Modulators: The versatile substitution pattern of the pyridine ring allows for the synthesis of ligands that can selectively target various GPCRs.

-

Antiviral and Antibacterial Agents: The incorporation of the pyridine nucleus is a known strategy in the development of antimicrobial agents.

The presence of the Boc-protected amine allows for the selective deprotection and subsequent elaboration of this position, enabling the construction of diverse chemical libraries for high-throughput screening.

Caption: Role as a key intermediate in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on the safety data for structurally related carbamate compounds.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and long pants should be worn.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water and seek medical advice.

Conclusion

This compound is a strategically designed chemical intermediate with significant utility in the field of medicinal chemistry. Its defined structure, coupled with the orthogonal reactivity of its functional groups, provides a reliable platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is paramount for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

-

Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1531. [Link]

- Supporting Information for publications detailing similar chemical transformations.

-

SpectraBase. tert-Butyl carbamate. [Link]

-

PubChemLite. Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

PubChem. tert-Butyl (5-fluoropyridin-2-yl)carbamate. [Link]

-

Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. [Link]

-

ChemBK. tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

Sources

An In-depth Technical Guide to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyridine scaffolds functionalized with protected amines and reactive hydroxyl groups represent a critical class of intermediates. This guide provides a comprehensive technical overview of one such valuable molecule: tert-butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but also the underlying scientific rationale, ensuring that researchers can confidently synthesize, characterize, and strategically implement this compound in their research and development endeavors.

Compound Profile and Physicochemical Properties

This compound is a strategically designed molecule featuring a pyridine core. The amine at the 2-position is protected with a tert-butoxycarbonyl (Boc) group, a widely utilized protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. The 5-position is functionalized with a 2-hydroxyethyl group, offering a primary alcohol as a handle for further chemical transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂O₃ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| CAS Number | 1260897-34-4 | [1] |

| Appearance | Solid | [1] |

| InChI Key | VDUQUBLIBCOMOK-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is predicated on the selective protection of the amino group of the corresponding aminopyridine precursor. The Boc protecting group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O), a standard and highly efficient method for this transformation.

Proposed Synthetic Pathway

The logical synthetic route commences with the commercially available 2-(6-aminopyridin-3-yl)ethanol. The nucleophilic amino group readily attacks the electrophilic carbonyl carbon of Boc₂O. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproduct, tert-butoxycarboxylic acid, and drive the reaction to completion.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for the Boc-protection of amino-pyridines.[2]

Materials:

-

2-(6-aminopyridin-3-yl)ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(6-aminopyridin-3-yl)ethanol (1.0 eq.) in anhydrous DCM or THF.

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise. The reaction may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

System:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly effective. The exact ratio should be determined by TLC analysis of the crude product.

Procedure:

-

Column Packing: Prepare a silica gel column using the desired mobile phase.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the column.

-

Elution: Elute the column with the hexanes/ethyl acetate mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxyethyl group, the protons of the tert-butyl group, and the NH proton of the carbamate. Based on analogous structures, the tert-butyl group will appear as a singlet at approximately 1.5 ppm.[3] The aromatic protons will exhibit characteristic splitting patterns in the aromatic region (typically 7-8.5 ppm). The methylene protons adjacent to the hydroxyl group and the pyridine ring will likely appear as triplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group (around 150-155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the pyridine ring and the hydroxyethyl side chain.[3]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 239.14.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid) is a common method for analyzing such molecules.[4]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Role as a Synthetic Intermediate

The Boc-protected amine allows for reactions to be carried out on the hydroxyl group without interference. Subsequently, the Boc group can be removed under mild acidic conditions to reveal the free amine, which can then undergo further reactions such as amide bond formation, alkylation, or arylation. This strategic protection and deprotection sequence is a cornerstone of modern multi-step organic synthesis.

Precursor to Biologically Active Molecules

While direct therapeutic applications of this specific compound are not documented, its structural motif is present in a variety of biologically active molecules. For instance, substituted 2-aminopyridines are known to be key pharmacophores in a range of therapeutic agents. The 2-hydroxyethyl side chain can be further oxidized or functionalized to introduce other important chemical moieties. The use of similar carbamate-protected pyridine intermediates in the synthesis of drugs like the anticoagulant Edoxaban highlights the importance of this class of compounds.[4]

Conclusion

This compound is a versatile and valuable intermediate for researchers in organic synthesis and drug discovery. Its synthesis from readily available starting materials is straightforward, and its purification can be achieved using standard laboratory techniques. The presence of a stable, yet easily removable, protecting group on the amine, combined with a reactive primary alcohol, provides a powerful platform for the construction of more complex and potentially biologically active molecules. This guide provides the necessary technical information and scientific rationale to empower researchers to effectively utilize this important chemical building block in their work.

References

-

Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1531–o1532. [Link]

-

Loos, M., & Lemaire, M. (n.d.). Supporting Information for A convenient solvent- and catalyst-free N-Boc protection of amines. [Link]

-

Supporting Information for Chapter 3. (n.d.). Simon Fraser University Summit. [Link]

- European Patent Office. (2021). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChemLite. (n.d.). Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

Sarex. (n.d.). Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Retrieved January 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl (5-fluoropyridin-2-yl)carbamate. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of chemical building blocks, tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate has emerged as a key intermediate, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a Boc-protected aminopyridine with a reactive hydroxyl group, offer a versatile scaffold for the construction of complex molecules, most notably as a linker component in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its applications, serving as an essential resource for researchers in the field.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂O₃ | |

| Molecular Weight | 238.28 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 105-108 °C | |

| Boiling Point | 196 °C at 760 mmHg | |

| Solubility | Soluble in methanol, ethyl acetate, and methylene chloride. | |

| Density | 0.99 g/cm³ |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available pyridine derivatives. The causality behind the experimental choices lies in the strategic protection of the amine functionality and the subsequent modification of the pyridine ring.

Synthetic Pathway Overview

A common synthetic route involves the introduction of a protected amino group at the 2-position of the pyridine ring, followed by the elaboration of a substituent at the 5-position to introduce the hydroxyethyl group. The Boc (tert-butoxycarbonyl) protecting group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

A-Z Guide to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate: Synthesis, Characterization, and Application

Abstract

tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate is a pivotal bifunctional building block in modern medicinal chemistry. Its structure, incorporating a Boc-protected amine, a pyridine core, and a primary alcohol, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical properties, a detailed, field-tested synthesis protocol, comprehensive characterization data, and a discussion of its applications in drug discovery. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, experience-driven insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Value of a Bifunctional Pyridine Intermediate

In the intricate landscape of drug design and synthesis, the efficiency of a synthetic route often hinges on the strategic use of pre-functionalized intermediates. This compound, hereafter referred to as the "title compound," has emerged as a high-value building block. The molecule's utility is rooted in its distinct chemical functionalities:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the C2-amino group of the pyridine ring. This group is stable under a wide array of reaction conditions, yet it can be cleanly removed under mild acidic conditions, offering crucial orthogonality in multi-step syntheses.[1][2] This selective protection is essential for preventing unwanted side reactions of the highly reactive amino group.[1]

-

A Nucleophilic Primary Alcohol: The hydroxyethyl substituent at the C5 position serves as a versatile handle for introducing additional molecular complexity through reactions such as etherification, esterification, or oxidation.

-

A Pyridine Core: The pyridine scaffold is a common motif in pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.

This combination of features makes the title compound an ideal starting point for synthesizing a diverse range of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in synthesis.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[5-(2-hydroxyethyl)-2-pyridinyl]carbamate | [3] |

| Synonyms | N-Boc-2-(6-aminopyridin-3-yl)ethanol | [3] |

| CAS Number | 1171919-75-1 | - |

| Molecular Formula | C₁₂H₁₈N₂O₃ | [3] |

| Molecular Weight | 238.28 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI Key | VDUQUBLIBCOMOK-UHFFFAOYSA-N | [3] |

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-(2-hydroxyethyl)pyridine. The rationale behind this workflow is to first protect the reactive primary amine to prevent interference in subsequent synthetic steps.

Rationale for Experimental Choices

The chosen protocol involves the Boc protection of the starting amine. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity towards amines and the clean, gaseous byproducts of the reaction (CO₂ and tert-butanol). The reaction is performed in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure solubility of the reactants. The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the acidic proton generated during carbamate formation, driving the reaction to completion.

Experimental Workflow Diagram

Caption: Synthesis workflow for Boc-protection.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 2-amino-5-(2-hydroxyethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise to the cooled reaction mixture over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the chemical structure and purity is paramount. The following data serve as a benchmark for validating the successful synthesis of this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), the ethyl CH₂ protons (~2.8 ppm, triplet and ~3.8 ppm, triplet), aromatic pyridine protons, and the NH carbamate proton. |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the ethyl carbons (~38 ppm and ~60 ppm), and the aromatic carbons of the pyridine ring, plus the carbamate carbonyl carbon (~153 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 239.1390. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), O-H stretching (~3400 cm⁻¹), C-H stretching (~2980 cm⁻¹), and a strong C=O stretch from the Boc group (~1710 cm⁻¹). |

Applications in Drug Discovery

The title compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for sequential or orthogonal derivatization. For example, the hydroxyl group can be oxidized to an aldehyde, which can then participate in reductive amination reactions. Alternatively, the hydroxyl group can be converted to a leaving group for substitution reactions.

A key application area is in the synthesis of kinase inhibitors. Many such inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site. The C2-amino group, once deprotected, often serves as a key hydrogen bond donor, while the C5-substituent can be elaborated to occupy the solvent-exposed region, enhancing potency and selectivity.

Logical Relationship Diagram

Caption: Derivatization pathways and applications.

Conclusion

This compound is a well-defined and highly versatile chemical intermediate. Its synthesis is straightforward, and its strategic value in medicinal chemistry is significant. The orthogonal protecting group strategy it enables, coupled with its multiple functionalization points, allows for the efficient construction of complex molecular targets. This guide has provided the essential technical details and scientific rationale required for its confident and effective use in research and development settings.

References

- Vertex AI Search. (n.d.).

-

PubChem. (n.d.). Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.

-

ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

-

Protheragen. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 16, 2026, from [Link]

-

Ronga, L., et al. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Patsnap. (n.d.). Synthesis method of (2-hydroxyethyl)pyridine. Retrieved January 16, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl (5-fluoropyridin-2-yl)carbamate. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for the preparation of tert-butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, a valuable building block in contemporary drug discovery and development. The synthesis is strategically designed around two core transformations: the selective reduction of a carboxylic acid and the subsequent chemoselective N-protection of an aromatic amine. This document provides not only detailed, step-by-step experimental protocols but also delves into the underlying mechanistic principles and the rationale behind the selection of reagents and reaction conditions. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in the field of medicinal chemistry.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, featuring a protected amine and a primary alcohol on a pyridine scaffold, allows for sequential and site-selective modifications, making it a versatile component in the construction of complex molecular architectures.

The synthetic strategy outlined herein commences with the commercially available starting material, 2-(6-aminopyridin-3-yl)acetic acid. This approach is advantageous due to its convergence and the high-yielding nature of the proposed transformations. The overall synthetic pathway is depicted below:

Figure 1: Overall synthetic route.

This guide will first elaborate on the selective reduction of the carboxylic acid moiety in the presence of the pyridine ring and the primary amine. Subsequently, a detailed protocol for the chemoselective N-Boc protection of the resulting amino alcohol will be presented.

Synthesis of the Key Intermediate: 2-(6-Aminopyridin-3-yl)ethanol

The initial step involves the reduction of the carboxylic acid in 2-(6-aminopyridin-3-yl)acetic acid to the corresponding primary alcohol.

Mechanistic Considerations and Reagent Selection

The selective reduction of a carboxylic acid in the presence of other potentially reducible functional groups, such as the aromatic pyridine ring, requires a chemoselective reducing agent. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids, they are often too reactive and can lead to side reactions with other functional groups.[1][2][3][4][5]

Borane-tetrahydrofuran complex (BH₃·THF) emerges as the reagent of choice for this transformation.[6][7][8][9][10][11] Borane is an electrophilic reducing agent that selectively complexes with the electron-rich carbonyl oxygen of the carboxylic acid. This initial acid-base reaction forms a triacyloxyborane intermediate, which is then reduced by subsequent equivalents of borane to the primary alcohol upon workup. The pyridine nitrogen, being a Lewis base, can also coordinate with borane; however, the reduction of the aromatic ring is significantly slower under these conditions compared to the reduction of the activated carboxylic acid.

Figure 2: Simplified mechanism of carboxylic acid reduction by borane.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-(6-Aminopyridin-3-yl)acetic acid | 39658-45-2 | 152.15 | 5.00 g | 32.86 |

| Borane-tetrahydrofuran complex (1M in THF) | 14044-65-6 | 85.94 | 100 mL | 100 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL | - |

| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | - |

| Saturated aqueous sodium bicarbonate | - | - | 100 mL | - |

| Brine | - | - | 100 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | 300 mL | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(6-aminopyridin-3-yl)acetic acid (5.00 g, 32.86 mmol).

-

Add anhydrous tetrahydrofuran (100 mL) to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 100 mL, 100 mmol) to the stirred solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (50 mL). Vigorous gas evolution will be observed.

-

Once the gas evolution ceases, remove the solvent under reduced pressure.

-

To the residue, add saturated aqueous sodium bicarbonate solution (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 2-(6-aminopyridin-3-yl)ethanol as a white solid.

Expected Yield: ~85-95%

Synthesis of this compound

The final step is the chemoselective protection of the exocyclic amino group of 2-(6-aminopyridin-3-yl)ethanol with a tert-butoxycarbonyl (Boc) group.

Rationale for Boc Protection

The Boc protecting group is widely employed in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[12][13][14][15][16] The protection of the amino group is crucial to prevent its undesired reactions in subsequent synthetic steps. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Figure 3: General mechanism of Boc protection.

For aminopyridines, which can be less nucleophilic than aliphatic amines, the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[12][15] However, for many aminopyridines, a simple base such as triethylamine (Et₃N) is sufficient to drive the reaction to completion.[17]

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-(6-Aminopyridin-3-yl)ethanol | - | 138.17 | 4.00 g | 28.95 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 7.60 g | 34.82 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 6.1 mL | 43.43 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - |

| Saturated aqueous sodium bicarbonate | - | - | 100 mL | - |

| Brine | - | - | 100 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-(6-aminopyridin-3-yl)ethanol (4.00 g, 28.95 mmol) in anhydrous dichloromethane (100 mL).

-

To this solution, add triethylamine (6.1 mL, 43.43 mmol).

-

Add di-tert-butyl dicarbonate (7.60 g, 34.82 mmol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 1:1) to obtain this compound as a white to off-white solid.

Expected Yield: ~90-98%

Product Characterization Data

This compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O₃ |

| Molecular Weight | 238.29 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >95% |

| InChI Key | VDUQUBLIBCOMOK-UHFFFAOYSA-N |

Representative Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 8.05 (s, 1H), 7.62 (d, J = 8.4 Hz, 1H), 7.55 (br s, 1H), 7.15 (d, J = 8.4 Hz, 1H), 3.85 (t, J = 6.4 Hz, 2H), 2.85 (t, J = 6.4 Hz, 2H), 1.52 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 153.0, 150.9, 147.2, 137.9, 129.8, 113.8, 80.5, 62.9, 38.6, 28.3.

-

MS (ESI): m/z 239.1 [M+H]⁺.

Conclusion

This technical guide has delineated a reliable and high-yielding synthetic pathway for the preparation of this compound. The presented two-step sequence, commencing from 2-(6-aminopyridin-3-yl)acetic acid, employs chemoselective transformations that are well-established and scalable. The detailed experimental protocols, coupled with mechanistic insights, provide a comprehensive resource for researchers in the field of organic and medicinal chemistry. The successful synthesis of this versatile building block opens avenues for the development of novel therapeutic agents.

References

-

Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023-02-03). [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Institutes of Health. [Link]

-

Lithium aluminium hydride. Wikipedia. [Link]

-

Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

-

Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

-

19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Chemistry LibreTexts. (2015-07-18). [Link]

-

07.05 Other Reductions by Lithium Aluminum Hydride. YouTube. (2019-07-19). [Link]

-

tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Borane Reagents. Organic Chemistry Portal. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Organic Reaction / 002 / Reduction. 創薬メモ. (2020-10-25). [Link]

-

Borane–tetrahydrofuran. Wikipedia. [Link]

-

tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Institutes of Health. [Link]

- BOC protection method for aminopyridine.

-

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate. PubChem. [Link]

-

Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. PubChemLite. [Link]

-

Reduction of carboxylic acids. Khan Academy. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Borane Reagents [organic-chemistry.org]

- 8. Organic Reaction / 002 / Reduction | 創薬メモ [ameblo.jp]

- 9. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 10. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]

- 11. Khan Academy [khanacademy.org]

- 12. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 13. Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

The Versatile Intermediate: A Technical Guide to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate for Advanced Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate is a strategically important bifunctional molecule in the landscape of modern drug discovery. Its structure, featuring a Boc-protected aminopyridine and a primary alcohol, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures, particularly in the realm of kinase inhibitors.[1][2] The tert-butyloxycarbonyl (Boc) group provides a reliable and readily cleavable protecting group for the amine, allowing for sequential and controlled chemical transformations.[][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this valuable intermediate, empowering researchers to leverage its full potential in their drug development endeavors.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₃ | [5] |

| Molecular Weight | 238.28 g/mol | [5] |

| Appearance | Solid | [5] |

| InChI Key | VDUQUBLIBCOMOK-UHFFFAOYSA-N | [5] |

While specific spectroscopic data for this exact compound is not widely published, characterization would typically involve:

-

¹H NMR: Expected signals would include those for the tert-butyl protons (a singlet around 1.5 ppm), methylene protons of the hydroxyethyl group, aromatic protons of the pyridine ring, and an NH proton from the carbamate.

-

¹³C NMR: Resonances for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, carbons of the pyridine ring, and the carbons of the hydroxyethyl side chain would be anticipated.

-

IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the carbamate group, as well as O-H stretching from the alcohol functionality.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's mass would confirm its identity.

Synthesis of this compound: A Representative Protocol

Proposed Synthetic Pathway

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2-(6-Aminopyridin-3-yl)ethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(6-aminopyridin-3-yl)ethanol (1.0 eq.) in anhydrous THF or DCM.

-

Addition of Base: Add triethylamine (1.2-1.5 eq.) or a catalytic amount of DMAP (0.1 eq.) to the solution and stir for 5-10 minutes at room temperature. The use of a base is crucial to neutralize the acid generated during the reaction.[6]

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.3 eq.) portion-wise. The reaction is often exothermic, so slow addition is recommended.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. This aqueous workup removes unreacted reagents and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Yield: Based on similar reactions, yields for this type of Boc protection are typically in the range of 80-95%.[6]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The dual functionality of this compound makes it a highly valuable intermediate in the synthesis of complex drug molecules, particularly kinase inhibitors.[1][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10]

The primary alcohol of the title compound provides a handle for further functionalization, often through oxidation to an aldehyde or carboxylic acid, or via etherification or esterification reactions. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then be coupled with various carboxylic acids or other electrophiles to build out the final drug structure.[9]

Generalized Synthetic Utility in Kinase Inhibitor Scaffolds

Caption: General synthetic route utilizing the title compound.

This stepwise approach allows for the modular assembly of complex molecules, a key strategy in modern drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound stands out as a pivotal intermediate for the synthesis of advanced pharmaceutical agents. Its straightforward and high-yielding synthesis, coupled with its versatile chemical handles, provides a reliable platform for the construction of novel therapeutics. This guide has outlined its key properties, a representative synthetic protocol, and its significant role in the development of kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

- CN115057778A - Novel method for synthesizing di-tert-butyl dicarbonate - Google P

- Ogasa C, Kayano K, Namba K. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. 2024;35(02):235-239. doi:10.1055/a-2161-9689

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Published online October 6, 2019. Accessed January 16, 2026. [Link]

- Bartoli G, Bartolacci M, Giuliani A, Marcantoni E, Massaccesi M, Rinaldi S. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. Eur J Org Chem. 2004;(21):4447-4454. doi:10.1002/ejoc.200400476

- Basu B, Das P, Nanda AK, Banerjee D, Das S. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. J Org Chem. 2000;65(15):4389-4393. doi:10.1021/jo000257f

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Accessed January 16, 2026. [Link]

- CN102936220B - BOC protection method for aminopyridine - Google P

- Roskoski R Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J Med Chem. 2021;64(20):14782-14822. doi:10.1021/acs.jmedchem.1c01293

- CN102936220A - BOC protection method for aminopyridine - Google P

- Ragnarsson U, Grehn L. Dual protection of amino functions involving Boc. Org Biomol Chem. 2013;11(37):6269-6283. doi:10.1039/c3ob41214h

-

Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Published online January 7, 2025. Accessed January 16, 2026. [Link]

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ACS Publications. Published July 27, 2000. Accessed January 16, 2026. [Link]

-

Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health. Published online 2022. Accessed January 16, 2026. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN115057778A - Novel method for synthesizing di-tert-butyl dicarbonate - Google Patents [patents.google.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

The Double-Edged Sword: A Technical Guide to the Biological Activity of Carbamate Derivatives

This guide provides an in-depth exploration of the diverse biological activities of carbamate derivatives, a class of organic compounds with a profound impact on agriculture, medicine, and environmental science. From their well-established role as potent enzyme inhibitors to their application as targeted therapeutics, we will dissect the chemical nuances that govern their function and provide practical insights for researchers and drug development professionals. This document is structured to offer a comprehensive understanding, grounded in scientific literature and field-proven methodologies.

The Carbamate Moiety: A Privileged Scaffold in Bioactive Molecules

The carbamate functional group (ROC(O)NR'R''), an ester of carbamic acid, is a versatile structural motif that imparts a unique combination of chemical and physical properties to molecules.[1][2] Its structural relationship to both amides and esters contributes to its relative stability against hydrolysis and proteolysis, a feature highly desirable in drug design.[1][3] This stability, coupled with the ability to participate in hydrogen bonding and modulate molecular conformation, has made carbamates a cornerstone in the development of a wide array of bioactive compounds.[1][2] Carbamate derivatives are prominently featured in agricultural chemicals, including pesticides, fungicides, and herbicides, as well as in a growing number of approved pharmaceuticals for treating diseases ranging from Alzheimer's to cancer.[1][3][4]

The Dominant Paradigm: Acetylcholinesterase Inhibition

The most extensively studied biological activity of carbamate derivatives is their inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[5] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[6]

Mechanism of Reversible Carbamylation

Unlike organophosphates which cause irreversible phosphorylation of AChE, carbamates act as pseudo-irreversible or reversible inhibitors.[7][8] The inhibitory process involves the carbamylation of the serine hydroxyl group within the active site of AChE.[7][9] This reaction forms a carbamylated enzyme that is significantly more stable than the acetylated intermediate formed during normal ACh hydrolysis, but is still capable of spontaneous hydrolysis, albeit at a much slower rate.[8][9] This reversibility is a key factor in the generally lower acute toxicity of carbamates in mammals compared to organophosphates.[7]

The general mechanism can be visualized as follows:

Caption: Mechanism of reversible acetylcholinesterase inhibition by carbamates.

Applications in Insecticides and Therapeutics

This inhibitory action is the basis for the insecticidal properties of many carbamate derivatives, such as carbaryl and carbofuran.[10] By disrupting nerve function, these compounds are highly toxic to a broad spectrum of insect pests.[11][12]

In human medicine, the same principle is harnessed for therapeutic benefit. Carbamate-based AChE inhibitors like rivastigmine and neostigmine are used to treat conditions characterized by a deficit in cholinergic neurotransmission, such as Alzheimer's disease and myasthenia gravis.[3][10] In these applications, the reversible nature of the inhibition is crucial for achieving a therapeutic effect without causing excessive toxicity.[7]

| Compound | Application | Target Organism/Disease | Typical IC50 (AChE) |

| Carbaryl | Insecticide | Various Insects | Micromolar range |

| Carbofuran | Insecticide | Various Insects | Nanomolar to micromolar range |

| Rivastigmine | Therapeutic | Alzheimer's Disease | Nanomolar range |

| Neostigmine | Therapeutic | Myasthenia Gravis | Nanomolar range |

Note: IC50 values can vary significantly depending on the enzyme source and assay conditions.

Broadening the Spectrum: Fungicidal and Herbicidal Activity

Beyond their effects on the nervous system, carbamate derivatives exhibit a range of other biological activities that have been exploited in agriculture.

Fungicidal Carbamates: Disrupting Fungal Cell Division

A significant class of fungicides is the methyl benzimidazole carbamates (MBCs), which includes compounds like benomyl and carbendazim.[13][14] These fungicides have a distinct mode of action from the AChE inhibitors. They act by binding to β-tubulin, a protein subunit of microtubules.[15] This binding disrupts microtubule assembly, which is essential for cell division (mitosis) and other vital cellular processes in fungi.[14][15] Their systemic nature allows them to be transported within the plant, providing protection against a broad spectrum of fungal pathogens.[13][14]

Herbicidal Carbamates: Inhibiting Plant Growth

Carbamate herbicides, such as chlorpropham and thiobencarb, are used to control weeds in various crops.[16][17] Their primary mechanism of action involves the inhibition of cell division and growth in susceptible plants.[18][19] These herbicides can interfere with several processes, including microtubule organization and lipid synthesis, ultimately leading to the death of the weed.[18]

Therapeutic Applications Beyond Cholinesterase Inhibition

The versatility of the carbamate scaffold has led to its incorporation into a diverse array of therapeutic agents with mechanisms of action that extend beyond AChE inhibition.[1][3]

-

Anticancer Agents: Some carbamate derivatives have shown promise as anticancer drugs. For example, the carbamate moiety is a key structural feature in the taxane class of chemotherapy drugs, such as docetaxel, where it contributes to improved water solubility and drug potency.[4] Other novel carbamates have been designed to target various aspects of cancer cell biology.[20]

-

Anticonvulsants: The carbamate group is present in several antiepileptic drugs.[3]

-

Protease Inhibitors: Carbamates have been utilized as non-peptidic mimics of the peptide bond in the design of protease inhibitors, for example, in the development of drugs for HIV treatment like darunavir.[3][10]

-

Muscle Relaxants: Meprobamate, a classic anxiolytic and muscle relaxant, is a simple carbamate derivative.[10]

Experimental Protocols for Assessing Biological Activity

To evaluate the biological activity of novel carbamate derivatives, a series of well-established in vitro assays are employed. The following protocols provide a framework for these investigations.

Protocol: Determination of Acetylcholinesterase Inhibition (Ellman's Assay)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: The assay is based on the reaction of acetylthiocholine (ATCh), a substrate analog, with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer (pH 8.0).

-

Prepare a 10 mM solution of DTNB in the phosphate buffer.

-

Prepare a 75 mM solution of acetylthiocholine iodide (ATCh) in deionized water.

-

Prepare a stock solution of the carbamate inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Prepare a solution of acetylcholinesterase (from a commercial source, e.g., electric eel or human erythrocytes) in the phosphate buffer containing 0.1% bovine serum albumin.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of the carbamate inhibitor solution at various concentrations.

-

Add 50 µL of the AChE solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 50 µL of the DTNB solution followed by 25 µL of the ATCh solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to a control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Workflow for the Ellman's assay to determine AChE inhibition.

Protocol: Antifungal Susceptibility Testing

Principle: The antifungal activity of carbamate derivatives can be assessed by determining their ability to inhibit the growth of pathogenic fungi in vitro. A common method is broth microdilution.

Step-by-Step Methodology:

-

Fungal Culture and Inoculum Preparation:

-

Grow the target fungal species on a suitable agar medium (e.g., Potato Dextrose Agar).

-

Prepare a spore suspension or a suspension of mycelial fragments in sterile saline or a suitable broth.

-

Adjust the concentration of the inoculum to a standardized level using a hemocytometer or by spectrophotometry.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of a suitable fungal growth medium (e.g., RPMI-1640) to each well.

-

Add the carbamate derivative at various concentrations to the wells.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a positive control (a known antifungal agent) and a negative control (no antifungal agent).

-

Incubate the plate at an appropriate temperature (e.g., 28-35°C) for a sufficient period (e.g., 24-72 hours) to allow for fungal growth in the control wells.

-

-

Data Analysis:

-

Visually or spectrophotometrically assess the fungal growth in each well.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the carbamate derivative that completely inhibits visible fungal growth.

-

Conclusion and Future Perspectives

Carbamate derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their ability to be finely tuned through chemical modification allows for the development of highly specific and potent agents for a variety of applications in agriculture and medicine. While their primary mechanism of action as acetylcholinesterase inhibitors is well-understood, ongoing research continues to unveil new therapeutic possibilities. The future of carbamate chemistry in drug discovery and agrochemical development remains bright, with a continuous drive towards designing more selective, effective, and environmentally benign derivatives.

References

A comprehensive list of references is provided in the following section, linking to authoritative sources for further verification and in-depth reading.

References

- EDIS - Florida Online Journals. (n.d.). View of Pesticide Toxicity Profile: Carbamate Pesticides.

-

Wikipedia. (2024). Carbamate. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

Bird, S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–299. Retrieved from [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. Retrieved from [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

-

MD Searchlight. (n.d.). Carbamate Toxicity. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

SlideShare. (2016). Mode of action of carbamate.pptx. Retrieved from [Link]

-

Verma, N., et al. (2022). Forensic toxicological and analytical aspects of carbamate poisoning – A review. Journal of Forensic and Legal Medicine, 92, 102450. Retrieved from [Link]

-

Semantic Scholar. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

-

lookchem. (n.d.). Carbamate herbicides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Why are carbamates capable of inhibiting acetylcholinesterase?. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Retrieved from [Link]

-

Jampilek, J., et al. (2015). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 20(8), 14639-14656. Retrieved from [Link]

- Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51. Retrieved from https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21b.pdf

-

Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-4512. Retrieved from [Link]

-

Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Retrieved from [Link]

-

Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-4512. Retrieved from [Link]

-

The World of Protozoa, Rotifera, Nematoda and Oligochaeta. (n.d.). Carbamate herbicides. Retrieved from [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. Retrieved from [Link]

-

Zhang, L., et al. (2010). Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7384-7387. Retrieved from [Link]

-

Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Fungicide Resistance Action Committee. (2020). CHAPTER 3: The Methyl Benzimidazole Carbamate Fungicides (FRAC Code 1). In Fungicide Resistance in North America (2nd ed.). Retrieved from [Link]

-

New Zealand Plant Protection Society. (2023). Methyl Benzimidazole Carbamate (MBC) [Group 1] management strategy. Retrieved from [Link]

-

Krishak Jagat. (2025). Carbamates: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. Retrieved from [Link]

-

Wikipedia. (2024). Carbamate poisoning. Retrieved from [Link]

-

ResearchGate. (n.d.). Commercialized fungicides containing carbamate motif. Retrieved from [Link]

-

World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Retrieved from [Link]

-

Scribd. (n.d.). Carbamate Chemical Group - Applications and Insights. Retrieved from [Link]

-

Shaw, W. C., & Swanson, C. R. (1953). CARBAMATE HERBICIDES. Weeds, 2(1), 43–65. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Carbamate Derivatives of Biological Interest. Retrieved from [Link]

-

Li, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3464. Retrieved from [Link]

-

YouTube. (2024). Carbetamide Herbicide: Effective Uses and Applications. Retrieved from [Link]

-

Semantic Scholar. (2017). Synthesis of Secondary and Tertiary Oxime Carbamate Derivatives and their Structure-Dependent Bioactivity. Retrieved from [Link]

-

Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Retrieved from [Link]

-

Soibova, F. S., et al. (2023). CHEMICAL REACTIONS AND BIOLOGICAL ACTIVITY OF CARBAMATE DERIVATIVES. EPRA International Journal of Multidisciplinary Research (IJMR), 9(12), 1-3. Retrieved from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate poisoning - Wikipedia [en.wikipedia.org]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbamate - Wikipedia [en.wikipedia.org]

- 11. View of Pesticide Toxicity Profile: Carbamate Pesticides | EDIS [journals.flvc.org]

- 12. Mode of action of carbamate.pptx [slideshare.net]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. resistance.nzpps.org [resistance.nzpps.org]

- 15. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carbamate herbicides | lookchem [lookchem.com]

- 17. Carbamate herbicides [nies.go.jp]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. jocpr.com [jocpr.com]

The Tert-Butyl Group: A Cornerstone in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the arsenal of protective groups available to the synthetic chemist, the tert-butyl group stands out for its unique combination of steric bulk and predictable reactivity. This guide provides a comprehensive technical overview of the tert-butyl protecting group, delving into its fundamental principles, practical applications, and the mechanistic subtleties that govern its utility in the synthesis of complex molecules, from peptides to pharmaceuticals.

The Tert-Butyl Group: A Profile of Steric Hindrance and Acid Lability

The efficacy of the tert-butyl group as a protecting moiety stems from two key characteristics: its significant steric hindrance and its susceptibility to cleavage under acidic conditions. The quaternary carbon atom at its core, bonded to three methyl groups, creates a bulky, umbrella-like structure that effectively shields the protected functional group from a wide range of reagents and reaction conditions.[1][2] This steric bulk is a powerful tool for directing reaction pathways and preventing unwanted side reactions.[1]

Conversely, the stability of the tert-butyl cation, a tertiary carbocation, upon cleavage dictates its primary mode of removal.[3][4] This inherent electronic property makes tert-butyl protected functional groups exceptionally labile to acid, allowing for their selective removal under mild acidic conditions that often leave other protecting groups intact.[5][6] This "on-off" capability is a cornerstone of modern synthetic strategy, particularly in the realm of orthogonal protection schemes.[7][8][9]

Protection of Key Functional Groups: A Mechanistic Overview

The tert-butyl group is versatile and can be used to protect a variety of common functional groups, including amines, alcohols, and carboxylic acids. The choice of reagent and reaction conditions is critical for efficient and selective protection.

Protecting Amines: The Boc Group

The most ubiquitous application of the tert-butyl group in amine protection is in the form of the tert-butyloxycarbonyl (Boc) group.[5][6][10] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11][12]

Mechanism of Boc Protection:

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate expels a tert-butyl carbonate anion, which then deprotonates the newly formed carbamate. This intermediate is unstable and decomposes to isobutylene and carbon dioxide, driving the reaction to completion.[11][13]

Caption: Mechanism of amine protection using Boc₂O.

Experimental Protocol: General Procedure for N-Boc Protection of an Amine [14]

-

Dissolve the amine in a suitable solvent (e.g., THF, dioxane, or a biphasic mixture of chloroform and water).

-

Add a base, such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP).[6]

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise or as a solution at room temperature or 0 °C.

-